

Thermodynamic properties of ethylene glycol mono(2-ethylhexyl) ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(2-Ethylhexyloxy)ethanol**

Cat. No.: **B3422721**

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of Ethylene Glycol Mono(2-ethylhexyl) Ether

This technical guide provides a comprehensive overview of the core thermodynamic properties of Ethylene Glycol Mono(2-ethylhexyl) Ether, also known as **2-(2-Ethylhexyloxy)ethanol**. The information is intended for researchers, scientists, and professionals in drug development and materials science who require reliable data for modeling, process design, and formulation. This document summarizes key physical and thermodynamic data, details common experimental protocols for their measurement, and illustrates relevant workflows.

Compound Identification

Ethylene Glycol Mono(2-ethylhexyl) Ether is a high-boiling point, low-volatility glycol ether.[\[1\]](#)[\[2\]](#) It is a colorless, clear liquid with a mild ether-like odor, and it sees use as a solvent and as a coalescing agent in paints, coatings, and cleaning products.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value
Chemical Name	2-(2-Ethylhexyloxy)ethanol
Synonyms	Ethylene glycol mono(2-ethylhexyl) ether, EHG
CAS Number	1559-35-9 [1] [2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₂₂ O ₂ [1] [2] [3]
Molecular Weight	174.28 g/mol [2] [5]
Structure	<chem>InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3</chem> [1] [6]

Thermodynamic and Physical Properties

The following tables summarize the key thermodynamic and physical properties of Ethylene Glycol Mono(2-ethylhexyl) Ether. The data is compiled from critically evaluated sources and manufacturer technical data sheets.

Table 1: Fundamental Physical and Thermodynamic Constants

Property	Value	Conditions
Boiling Point	229.0 °C	at 1013 hPa (760 mmHg) [4]
Vapor Pressure	0.02 mmHg	Temperature not specified, typically 20-25 °C [3]
Specific Gravity	0.880–0.885	at 20°C/20°C [4]
Purity	≥99%	Typical commercial grade [2] [5]
Acidity (as Acetic Acid)	≤0.01 wt%	Typical commercial grade [2] [5]
Water Content	≤0.1 wt%	Typical commercial grade [2] [5]

Table 2: Temperature-Dependent Properties

The following properties vary significantly with temperature. The National Institute of Standards and Technology (NIST) provides critically evaluated data across a range of temperatures.[\[7\]](#)

Property	Temperature Range	State
Liquid Density	210 K to 682 K	In equilibrium with gas [7]
Liquid Viscosity	273 K to 680 K	In equilibrium with gas [7]
Liquid Thermal Conductivity	200 K to 610 K	In equilibrium with gas [7]
Liquid Enthalpy	250 K to 668.36 K	In equilibrium with gas [7]

Experimental Protocols

Accurate determination of thermodynamic properties requires precise and standardized experimental methodologies. While specific experimental reports for Ethylene Glycol Mono(2-ethylhexyl) Ether are not broadly published, the protocols for glycol ethers are well-established.

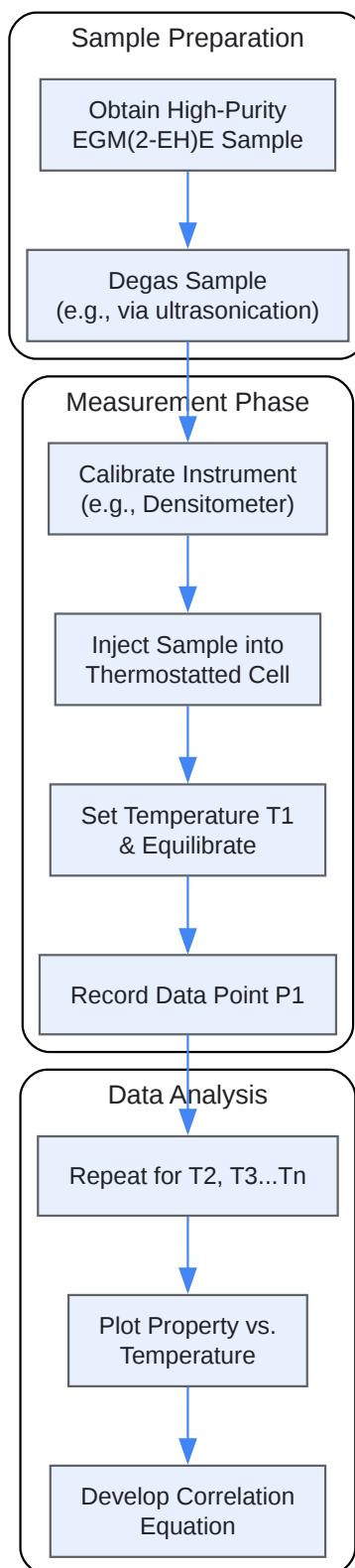
Density Measurement

The density of liquid glycol ethers is typically measured using a vibrating-tube densimeter.[\[8\]](#)

- Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the liquid.
- Apparatus: A digital vibrating-tube densimeter (e.g., from Anton Paar). The instrument includes a thermostatically controlled cell to maintain a precise temperature.
- Methodology:
 - Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at various temperatures.
 - Sample Preparation: The Ethylene Glycol Mono(2-ethylhexyl) Ether sample is degassed to remove any dissolved air bubbles that could affect the measurement.
 - Measurement: The sample is injected into the measurement cell, ensuring no bubbles are present. The cell is brought to the desired temperature, and the oscillation period is

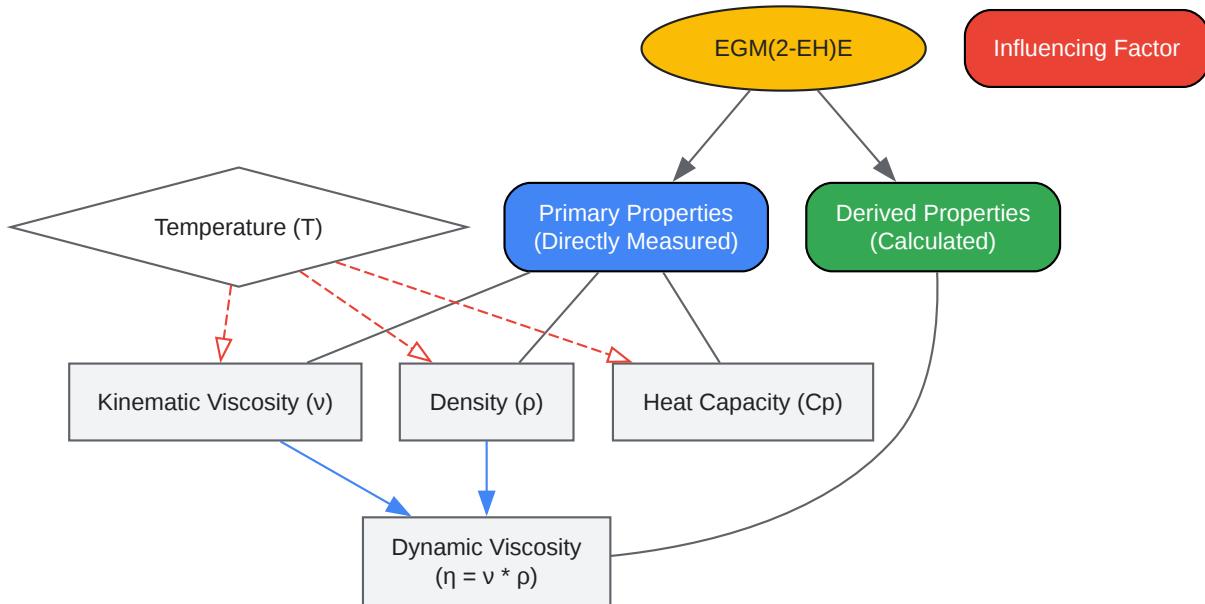
measured once thermal equilibrium is reached.

- Calculation: The instrument's software automatically calculates the density based on the calibration data and the measured oscillation period. Measurements are repeated across the desired temperature range.


Viscosity Measurement

Viscosity is commonly determined using a capillary viscometer, such as an automatic Ubbelohde viscometer.^[8]

- Principle: This method measures the time required for a fixed volume of liquid to flow under gravity through the capillary of a viscometer. This time is proportional to the kinematic viscosity.
- Apparatus: An Ubbelohde-type capillary viscometer placed in a transparent, thermostatically controlled bath. A digital stopwatch is used for timing.
- Methodology:
 - Sample Loading: The viscometer is filled with a precise amount of the sample liquid.
 - Thermal Equilibration: The viscometer is submerged in the temperature-controlled bath and allowed to reach thermal equilibrium (typically 20-30 minutes).
 - Flow Measurement: The liquid is drawn up into the upper bulb of the viscometer by suction. The suction is removed, and the time it takes for the liquid meniscus to pass between two marked points is measured.
 - Calculation: The kinematic viscosity (ν) is calculated using the equation $\nu = C \times t$, where ' t ' is the average flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature ($\eta = \nu \times \rho$).


Visualizations

The following diagrams illustrate the experimental workflow for property determination and the logical relationship between key thermodynamic properties.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining a temperature-dependent property.

[Click to download full resolution via product page](#)

Caption: Relationship between key thermophysical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1559-35-9: Ethylene glycol mono-2-ethylhexyl ether [cymitquimica.com]
- 2. Cas 1559-35-9 Ethylene Glycol Mono-2-ethylhexyl Ether High Boiling Solvent [ethersolvent.com]
- 3. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Ethylene Glycol Mono 2-Ethylhexyl Ether (EHG) [dycl.co.kr]
- 5. CAS NO.1559-35-9 Ethylene Glycol Mono-2-Ethylhexyl Ether PubChem CID 15260 [ethersolvent.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. WTT- Under Construction Page [wtt-pro.nist.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic properties of ethylene glycol mono(2-ethylhexyl) ether]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3422721#thermodynamic-properties-of-ethylene-glycol-mono-2-ethylhexyl-ether>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com